2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Oligomer Synthesis : This compound has been utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, demonstrating its utility in complex organic synthesis processes (Gregar & Gervay-Hague, 2004).
- Surfactant for Carbon Nanotubes : It's used as a surfactant for carbon nanotubes, highlighting its potential in nanotechnology applications (Cousins et al., 2009).
- Preparation of Amino Acids : Its application in the preparation of N-Fmoc-protected β2-homoamino acids is significant for peptide synthesis (Šebesta & Seebach, 2003).
Advanced Material Applications
- Photophysics and Bioimaging : Its derivative has been investigated for photophysical characterization and bioimaging, useful in material science and nanotechnology (Morales et al., 2010).
- Polyamide and Polyimide Synthesis : The compound contributes to the synthesis of polyamides and polyimides derived from fluorene, relevant in polymer science (Yang & Lin, 1993).
Peptide and Drug Discovery
- Peptide Synthesis : It is used as a protecting group in peptide synthesis, enabling the creation of difficult peptide sequences (Johnson et al., 1993).
- HIV-1 Protease Inhibitors : The compound, with its pyrimidine base, has shown potential as a part of HIV-1 protease inhibitors, indicating its significance in antiviral drug development (Zhu et al., 2019).
Miscellaneous Applications
- Fluorescence Binding Studies : The compound has been involved in the synthesis of derivatives for fluorescence binding studies with bovine serum albumin, indicating its utility in biochemical research (Meng et al., 2012).
Mechanism of Action
Target of Action
It is known to be a derivative of valine , an essential amino acid, suggesting that it may interact with biological systems in a manner similar to valine.
Mode of Action
As a valine derivative , it might interact with the same receptors or enzymes as valine, potentially influencing protein synthesis or other metabolic processes.
Biochemical Pathways
Given its structural similarity to valine , it might be involved in the same biochemical pathways, such as protein synthesis and metabolism.
Result of Action
As a valine derivative , it might have similar effects, potentially influencing protein synthesis or other metabolic processes.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)19(12-20-23-10-5-11-24-20)25-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBSBDLCHRWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.